molecular formula C16H21NO3 B3004565 Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate CAS No. 338415-02-4

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate

Cat. No.: B3004565
CAS No.: 338415-02-4
M. Wt: 275.348
InChI Key: XBPWJJCFUKXEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an azetidinone ring, a phenyl group, and an ester functional group. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

  • Use of high-purity reagents to ensure product quality.
  • Controlled temperature and pressure conditions to maximize yield.
  • Implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate involves its interaction with specific molecular targets. The azetidinone ring can inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-oxo-1-azetanyl)-3-phenylpropanoate: Lacks the dimethyl groups on the azetidinone ring.

    Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate: Has a methyl ester instead of an ethyl ester.

    2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of both the azetidinone ring and the phenyl group, which confer specific chemical and biological properties. The dimethyl substitution on the azetidinone ring further enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-4-20-14(18)13(10-12-8-6-5-7-9-12)17-11-16(2,3)15(17)19/h5-9,13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWJJCFUKXEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N2CC(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.